Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate
CAS No.: 1352398-39-0
Cat. No.: VC2873261
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate - 1352398-39-0](/images/structure/VC2873261.png)
Specification
CAS No. | 1352398-39-0 |
---|---|
Molecular Formula | C10H8BrNO3 |
Molecular Weight | 270.08 g/mol |
IUPAC Name | ethyl 4-bromo-1,2-benzoxazole-3-carboxylate |
Standard InChI | InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)15-12-9/h3-5H,2H2,1H3 |
Standard InChI Key | BRQZKGFINOTWCX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC2=C1C(=CC=C2)Br |
Canonical SMILES | CCOC(=O)C1=NOC2=C1C(=CC=C2)Br |
Introduction
Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocycles containing an isoxazole ring. This compound is specifically characterized by the presence of a bromine atom at the 4-position of the benzo ring and an ethyl ester at the carboxylate group. Isoxazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and materials science.
Synthesis and Reactivity
Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate can be synthesized through various chemical methods, including reactions involving hydroxylamine derivatives and carboxylic acids. The compound's structural and functional properties make it a subject of interest in both academic research and industrial applications. Its reactivity can be exploited in synthetic pathways to create more complex molecules or functionalized derivatives that may exhibit enhanced biological activity.
Biological Activity and Applications
Isoxazole derivatives, including Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate, have shown potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. The presence of the isoxazole ring contributes to its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding affinity. Studies have indicated that derivatives of isoxazoles can inhibit enzymes like acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases.
Safety and Handling
Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate is classified as harmful if swallowed, in contact with skin, or inhaled. It requires careful handling with protective equipment and should be stored in a dry place in a closed container. The compound is used primarily in research and development settings .
Safety Data
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H332 | Harmful if inhaled |
P260 | Do not breathe dust/fume/gas/mist/vapours/spray |
P270 | Do not eat, drink or smoke when using this product |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
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